molecular formula C9H12N4O2S B276167 N-methyl-N'-{[(6-methyl-3-pyridazinyl)sulfanyl]acetyl}urea

N-methyl-N'-{[(6-methyl-3-pyridazinyl)sulfanyl]acetyl}urea

Cat. No. B276167
M. Wt: 240.28 g/mol
InChI Key: RQVYHXNTFLSNJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N'-{[(6-methyl-3-pyridazinyl)sulfanyl]acetyl}urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a urea derivative that has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of N-methyl-N'-{[(6-methyl-3-pyridazinyl)sulfanyl]acetyl}urea is not fully understood. However, it has been suggested that it inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-methyl-N'-{[(6-methyl-3-pyridazinyl)sulfanyl]acetyl}urea has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to have anti-inflammatory and antioxidant properties, making it a potential treatment for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-methyl-N'-{[(6-methyl-3-pyridazinyl)sulfanyl]acetyl}urea in lab experiments is its potential as a cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, it has been found to have anti-inflammatory and antioxidant properties, making it a potential treatment for various inflammatory diseases. However, one of the limitations of using N-methyl-N'-{[(6-methyl-3-pyridazinyl)sulfanyl]acetyl}urea in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.

Future Directions

For the study of N-methyl-N'-{[(6-methyl-3-pyridazinyl)sulfanyl]acetyl}urea include further investigation into its mechanism of action, potential toxicity, and optimal dosage. Additionally, it may be beneficial to explore its potential applications in other fields, such as agriculture and environmental science. Further studies are needed to fully understand the potential of this compound and its applications in various fields.
Conclusion:
In conclusion, N-methyl-N'-{[(6-methyl-3-pyridazinyl)sulfanyl]acetyl}urea is a urea derivative that has shown promising results in scientific research. It has potential applications in cancer therapy, inflammation, and other fields. Further studies are needed to fully understand its mechanism of action, potential toxicity, and optimal dosage. However, its potential as a treatment for various diseases makes it a compound worth exploring further in scientific research.

Synthesis Methods

The synthesis of N-methyl-N'-{[(6-methyl-3-pyridazinyl)sulfanyl]acetyl}urea has been achieved using various methods. One of the most common methods involves the reaction of 6-methyl-3-pyridazine thiol with N-methyl-N'-acetylurea in the presence of a base such as potassium carbonate. The reaction yields N-methyl-N'-{[(6-methyl-3-pyridazinyl)sulfanyl]acetyl}urea as a white crystalline solid.

Scientific Research Applications

N-methyl-N'-{[(6-methyl-3-pyridazinyl)sulfanyl]acetyl}urea has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, it has been found to have anti-inflammatory and antioxidant properties, making it a potential treatment for various inflammatory diseases.

properties

Product Name

N-methyl-N'-{[(6-methyl-3-pyridazinyl)sulfanyl]acetyl}urea

Molecular Formula

C9H12N4O2S

Molecular Weight

240.28 g/mol

IUPAC Name

N-(methylcarbamoyl)-2-(6-methylpyridazin-3-yl)sulfanylacetamide

InChI

InChI=1S/C9H12N4O2S/c1-6-3-4-8(13-12-6)16-5-7(14)11-9(15)10-2/h3-4H,5H2,1-2H3,(H2,10,11,14,15)

InChI Key

RQVYHXNTFLSNJU-UHFFFAOYSA-N

SMILES

CC1=NN=C(C=C1)SCC(=O)NC(=O)NC

Canonical SMILES

CC1=NN=C(C=C1)SCC(=O)NC(=O)NC

Origin of Product

United States

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